2-Chloro-4-pyridyl 2-methylbutyl ketone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-methylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)6-10(14)9-4-5-13-11(12)7-9/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWLDYGJNUSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-65-4 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-3-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Historical Context and Significance of Pyridine Based Ketones in Organic Synthesis
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental scaffold in a vast number of biologically active compounds and functional materials. nih.govwikipedia.org Its presence in pharmaceuticals, agrochemicals, and vitamins underscores its importance. nih.gov The incorporation of a ketone functional group onto the pyridine framework gives rise to pyridyl ketones, a class of compounds that has been pivotal in medicinal chemistry and organic synthesis.
Historically, the synthesis of pyridine derivatives has been a subject of extensive research since the 19th century, with early methods like the Hantzsch pyridine synthesis, developed in 1881, laying the groundwork for accessing these structures. pharmaguideline.com A significant breakthrough came in 1924 with the Chichibabin pyridine synthesis, which utilized inexpensive reagents and is still relevant in industrial production. wikipedia.org
Pyridyl ketones, specifically, serve as versatile intermediates. The carbonyl group can be transformed into a variety of other functional groups, and the pyridine nitrogen allows for modifications that can tune the molecule's properties. Pyridinone-containing compounds, for example, which can be derived from pyridyl ketones, exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org The significance of this structural motif is highlighted by its presence in numerous FDA-approved drugs. nih.govfrontiersin.org The ease of functionalization and the diverse biological activities associated with the pyridine scaffold have made pyridine-based ketones a cornerstone in the development of new chemical entities. researchgate.net
Structural Features and Unique Reactivity Potential of 2 Chloro 4 Pyridyl 2 Methylbutyl Ketone
The structure of 2-Chloro-4-pyridyl 2-methylbutyl ketone is defined by a pyridine (B92270) ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2-methylbutyl ketone group. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.
Key Structural and Chemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 898785-65-4 | bldpharm.comabcr.com |
| Molecular Formula | C11H14ClNO | bldpharm.com |
| Molecular Weight | 211.69 g/mol | riekemetals.com |
| SMILES Code | O=C(C1=CC(Cl)=NC=C1)C(C)CC | bldpharm.com |
The reactivity of this compound is largely dictated by the electronic properties of the 2-chloropyridine (B119429) core. The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the ring electron-deficient. This electronic nature makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. pharmaguideline.com The presence of the chlorine atom at the 2-position provides a reactive site for such substitutions. wikipedia.orgvaia.com The adjacent nitrogen atom can stabilize the negative charge in the transition state of a nucleophilic attack, making 2-chloropyridines generally more reactive towards nucleophiles than their 3-chloro counterparts. vaia.com
The ketone group at the 4-position further influences the reactivity. The carbonyl group is also electron-withdrawing, which can further activate the ring for certain reactions. The ketone itself is a site for a variety of chemical transformations, such as reduction to an alcohol or reaction with Grignard reagents. The interaction between the lone pair of electrons on the pyridine nitrogen and the carbonyl group of ketones has been a subject of spectroscopic studies, indicating a potential for intramolecular interactions that can influence the compound's conformation and properties. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 Pyridyl 2 Methylbutyl Ketone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 2-chloro-4-pyridyl 2-methylbutyl ketone, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework and conformational preferences.
Based on the analysis of related compounds, such as 1-(2-chloro-pyridin-4-yl)-ethanone and other alkyl ketones, a predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for each proton environment. chemicalbook.comdocbrown.info The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The protons of the 2-methylbutyl group would resonate in the upfield region.
Similarly, the ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon is characteristically found significantly downfield, often in the range of 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), while the aliphatic carbons of the 2-methylbutyl group would be observed in the upfield region (10-40 ppm).
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 (pyridyl) | ~7.8 | d | J ≈ 5.0 |
| H-5 (pyridyl) | ~7.6 | dd | J ≈ 5.0, 1.5 |
| H-6 (pyridyl) | ~8.4 | d | J ≈ 1.5 |
| CH (methine) | ~3.2 | m | - |
| CH₂ (methylene) | ~1.5 - 1.7 | m | - |
| CH₃ (methyl, doublet) | ~1.2 | d | J ≈ 7.0 |
| CH₃ (methyl, triplet) | ~0.9 | t | J ≈ 7.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | ~198 |
| C-2 (pyridyl) | ~151 |
| C-3 (pyridyl) | ~122 |
| C-4 (pyridyl) | ~145 |
| C-5 (pyridyl) | ~125 |
| C-6 (pyridyl) | ~150 |
| CH (methine) | ~45 |
| CH₂ (methylene) | ~25 |
| CH₃ (methyl, from doublet) | ~16 |
| CH₃ (methyl, from triplet) | ~11 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Detailed Structure and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For instance, it would show a correlation between the methine proton of the 2-methylbutyl group and the adjacent methylene (B1212753) and methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the carbonyl carbon and the protons on the pyridine ring (H-3 and H-5), as well as the methine proton of the 2-methylbutyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial for determining the preferred conformation of the molecule in solution, such as the relative orientation of the 2-methylbutyl group with respect to the pyridine ring.
Dynamic NMR for Rotational Barriers
The rotation around the single bond connecting the carbonyl group to the pyridine ring and the bond between the carbonyl group and the 2-methylbutyl moiety may be hindered, leading to the existence of different conformers at room temperature. Dynamic NMR studies, which involve recording spectra at various temperatures, could provide insights into the energy barriers of these rotational processes. By analyzing the coalescence and decoalescence of specific NMR signals as the temperature is varied, it is possible to calculate the rotational energy barriers. Studies on related pyridyl ketones have shown that such rotational barriers can be influenced by steric and electronic factors. rsc.orgresearchgate.netillinois.edu
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₁H₁₄ClNO), confirming the identity of the compound. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
MS/MS and Ion Mobility Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule. wikipedia.org Collision-induced dissociation (CID) of the precursor ion would lead to the formation of several characteristic fragment ions. Based on the known fragmentation patterns of ketones and chloropyridines, a plausible fragmentation pathway can be proposed. researchgate.netlibretexts.orgresearchgate.net
A primary fragmentation would likely be the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the 2-methylbutyl radical and the formation of the 2-chloro-4-pyridylcarbonyl cation. Another significant fragmentation pathway could involve a McLafferty rearrangement, a characteristic reaction of ketones, leading to the loss of an alkene. wikipedia.org
Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 212/214 [M+H]⁺ | 140/142 | C₅H₁₀ | 2-Chloro-4-pyridylcarbonyl cation |
| 212/214 [M+H]⁺ | 156/158 | C₄H₈ | [M - butene + H]⁺ |
Ion mobility spectrometry (IMS) could provide an additional dimension of separation based on the size, shape, and charge of the ions. This technique could potentially distinguish between different conformers or isomers of the fragment ions, offering further structural insights.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation
The crystal structure would reveal the planarity of the pyridine ring and the geometry around the ketone. Of particular interest would be the dihedral angle between the plane of the pyridine ring and the plane of the carbonyl group, which would provide a quantitative measure of the twist between these two moieties. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the solid-state structure. While specific data for the target molecule is not available, studies on similar compounds like bis(2-pyridyl) ketone have provided valuable insights into their crystal structures. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of the molecular geometry of this compound would be achieved through single-crystal X-ray diffraction. This technique would provide precise measurements of the bond lengths between the constituent atoms, the angles formed between adjacent bonds, and the torsion (or dihedral) angles that define the three-dimensional conformation of the molecule.
Without experimental data, we can anticipate the expected values based on standard bond lengths and angles for similar chemical fragments. For instance, the C-Cl bond on the pyridine ring, the C=O of the ketone, and the various C-C and C-H bonds in the alkyl chain would have characteristic lengths. The geometry around the sp² hybridized carbons of the pyridine ring would be trigonal planar with angles around 120°, while the sp³ hybridized carbons of the 2-methylbutyl group would exhibit tetrahedral geometry with angles close to 109.5°.
Table 1: Hypothetical Bond Length Data for this compound
| Atom 1 | Atom 2 | Expected Bond Length (Å) |
| Cl | C(2) | ~1.74 |
| N(1) | C(2) | ~1.34 |
| N(1) | C(6) | ~1.33 |
| C(4) | C(7) | ~1.51 |
| C(7) | O(8) | ~1.21 |
| C(9) | C(10) | ~1.53 |
Table 2: Hypothetical Bond Angle Data for this compound
| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |
| Cl | C(2) | N(1) | ~116 |
| C(3) | C(4) | C(5) | ~118 |
| C(4) | C(7) | O(8) | ~120 |
| C(7) | C(9) | C(10) | ~109.5 |
Table 3: Hypothetical Torsion Angle Data for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Torsion Angle (°) |
| C(3) | C(4) | C(7) | O(8) | ~180 (for planarity) |
| C(4) | C(7) | C(9) | C(10) | Varies with conformation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Conformational States
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and can offer insights into its conformational state. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.
FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds. For this compound, a strong absorption band would be expected for the C=O (ketone) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would produce a series of bands between 1400 and 1600 cm⁻¹. C-H stretching vibrations from the alkyl group would be found around 2850-3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
The precise frequencies of these vibrations are sensitive to the local chemical environment and the molecule's conformation. Therefore, a combined analysis of FT-IR and Raman spectra can provide a more complete picture of the vibrational landscape of this compound.
Table 4: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |
| C=O Stretch (Ketone) | 1680-1700 (Strong) | 1680-1700 (Weak) |
| C=C, C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 (Strong) |
| C-H Bend (Alkyl) | 1375-1450 | 1375-1450 |
| C-Cl Stretch | 600-800 | 600-800 |
Computational and Theoretical Investigations of 2 Chloro 4 Pyridyl 2 Methylbutyl Ketone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum chemical method that could be employed to study 2-Chloro-4-pyridyl 2-methylbutyl ketone. Such a study would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Furthermore, DFT calculations can map the electrostatic potential surface, revealing the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. This would highlight the reactive sites on the pyridyl ring, the carbonyl group, and the chloro-substituent.
A hypothetical data table for such a study might look like this:
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Atomic Charge on N | -0.45 e |
| Mulliken Atomic Charge on Cl | -0.15 e |
| Mulliken Atomic Charge on C (carbonyl) | +0.55 e |
| Mulliken Atomic Charge on O (carbonyl) | -0.50 e |
Note: The values in this table are hypothetical and for illustrative purposes only, as no published DFT studies for this specific compound were found.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the vibrational frequencies of the molecule's bonds, an infrared (IR) spectrum can be simulated. Electronic transitions can be calculated to predict the absorption maxima in a UV-Vis spectrum. Comparing these predicted spectra with experimental data can confirm the molecule's structure.
A hypothetical table of predicted spectroscopic data might include:
| Spectroscopic Technique | Predicted Data (Hypothetical) |
| ¹H NMR (ppm) | Peaks corresponding to pyridyl, methyl, and butyl protons |
| ¹³C NMR (ppm) | Peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons |
| IR (cm⁻¹) | C=O stretch (~1710), C-Cl stretch (~750), C=N stretch (~1580) |
| UV-Vis (nm) | λmax around 260 nm (π→π), weaker n→π transition at longer wavelength |
Note: These are generalized, expected values for a molecule with these functional groups and are not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, providing insights into its flexibility and interactions with its environment.
Conformational Analysis and Energy Landscapes
The butyl ketone side chain of this compound can adopt various conformations due to the rotation around its single bonds. MD simulations could be used to explore this conformational space and identify the most stable (lowest energy) conformations. By plotting the potential energy as a function of the dihedral angles of the side chain, an energy landscape can be constructed, revealing the energy barriers between different conformations.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to model these interactions. Such simulations would show how hydrogen bonding or other intermolecular forces with the solvent affect the preferred conformation of the this compound and its dynamic behavior.
In Silico Design of Novel Derivatives and Analogues
Computational chemistry is a cornerstone of modern drug discovery and materials science, allowing for the in silico design of new molecules with desired properties. By using the computational model of this compound as a starting point, researchers could systematically modify its structure to explore how changes affect its properties. For instance, one could computationally screen a virtual library of analogues—where the chloro-substituent is replaced with other halogens, or the butyl chain is altered—to predict their reactivity, solubility, or potential biological activity. This approach can prioritize which new molecules are most promising to synthesize and test experimentally, saving significant time and resources.
Structure-Activity Relationship (SAR) Studies for Chemical Reactivity
While specific, direct experimental studies on the structure-activity relationship (SAR) of this compound are not extensively documented in publicly available literature, a theoretical analysis based on established chemical principles and data from analogous structures allows for the prediction of its chemical reactivity. The reactivity of this molecule is primarily influenced by the interplay of its three key structural components: the pyridine (B92270) ring, the chloro substituent, and the 2-methylbutyl ketone side chain.
The pyridine ring, a heteroaromatic system, generally exhibits a lower electron density compared to benzene, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro group at the 2-position further deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the positions ortho and para to the chlorine atom.
The 2-methylbutyl ketone group at the 4-position significantly influences the molecule's reactivity. The ketone's carbonyl group is a key reactive site, susceptible to nucleophilic addition reactions. testbook.com The steric bulk of the 2-methylbutyl group can modulate the accessibility of the carbonyl carbon to nucleophiles. Furthermore, the electronic nature of the pyridyl ring affects the electrophilicity of the carbonyl carbon.
A qualitative SAR for the chemical reactivity of this compound and its hypothetical analogues can be proposed. Modifications to each part of the molecule would be expected to alter its reactivity profile. For instance, replacing the chloro group with an electron-donating group would likely increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less to nucleophilic attack. Conversely, introducing stronger electron-withdrawing groups would enhance its susceptibility to nucleophiles.
Similarly, alterations to the alkyl chain of the ketone would impact reactivity. Increasing the steric hindrance around the carbonyl group would likely decrease the rate of nucleophilic addition. The nature of the alkyl group can also have subtle electronic effects on the carbonyl carbon.
A predictive SAR table for the chemical reactivity of hypothetical analogues of this compound is presented below. This table is based on general principles of organic chemistry and SAR studies of related pyridyl ketone derivatives. nih.gov
| Modification | Position | Substituent | Predicted Effect on Pyridine Ring Reactivity (Nucleophilic Attack) | Predicted Effect on Carbonyl Reactivity (Nucleophilic Addition) |
| Chloro Group Replacement | 2 | -OCH₃ (Electron-donating) | Decrease | Minor Decrease |
| Chloro Group Replacement | 2 | -NO₂ (Electron-withdrawing) | Increase | Increase |
| Alkyl Chain Modification | 4 | -tert-butyl (Increased steric bulk) | No significant change | Decrease |
| Alkyl Chain Modification | 4 | -ethyl (Decreased steric bulk) | No significant change | Increase |
Virtual Screening for Synthetic Accessibility
The synthetic accessibility of this compound can be assessed through virtual screening techniques, which employ computational methods to predict viable synthetic routes. This process typically involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors.
A plausible retrosynthetic disconnection for this compound would involve severing the bond between the pyridine ring and the ketone group. This leads to two key synthons: a 2-chloro-4-pyridyl anion equivalent and a 2-methylbutyl acyl cation equivalent.
In a forward synthesis, this could translate to a reaction between a 2-chloro-4-lithiopyridine or a corresponding Grignard reagent with a suitable acylating agent, such as 2-methylbutanoyl chloride. Alternatively, a Friedel-Crafts-type acylation of 2-chloropyridine (B119429) could be considered, although such reactions can be challenging with pyridine derivatives due to the deactivating effect of the nitrogen atom.
A virtual screening approach to evaluate the synthetic accessibility would consider several factors:
Availability of Starting Materials: The commercial availability and cost of 2-chloropyridine and 2-methylbutanoic acid (as a precursor to the acyl chloride) would be primary considerations.
Reaction Feasibility: Computational models can predict the likelihood of success for key transformations. For instance, the formation of an organometallic derivative of 2-chloropyridine and its subsequent acylation can be evaluated based on known reaction databases and theoretical calculations.
Regioselectivity: The acylation must occur specifically at the 4-position of the pyridine ring. Virtual screening can help predict the regiochemical outcome of different synthetic strategies.
Compatibility of Functional Groups: The chosen synthetic route must be compatible with the chloro and ketone functionalities.
A summary of a hypothetical virtual screening workflow for the synthesis of this compound is provided in the table below.
| Parameter | Computational Tool/Method | Key Considerations |
| Retrosynthetic Analysis | Retrosynthesis prediction software (e.g., based on machine learning models) | Identification of key bond disconnections and potential synthetic pathways. |
| Starting Material Availability | Chemical sourcing databases (e.g., PubChem, chemical vendor catalogs) | Cost and availability of 2-chloropyridine and 2-methylbutanoic acid. nih.gov |
| Reaction Viability Prediction | Quantum mechanical calculations, reaction databases | Energy barriers for the formation of intermediates and transition states; known yields for similar reactions. |
| Regioselectivity Prediction | Electrostatic potential mapping, frontier molecular orbital analysis | Predicting the most likely site of acylation on the 2-chloropyridine ring. |
2 Chloro 4 Pyridyl 2 Methylbutyl Ketone As a Strategic Building Block in Complex Chemical Synthesis
Utility in the Construction of Advanced Organic Scaffolds
The bifunctional nature of 2-Chloro-4-pyridyl 2-methylbutyl ketone makes it a valuable precursor for constructing advanced organic scaffolds. The 2-chloro substituent on the pyridine (B92270) ring is a key reactive site for various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com Simultaneously, the ketone carbonyl group serves as a versatile handle for a wide array of classical transformations, including condensation, reduction, oxidation, and addition reactions. This dual reactivity allows for sequential or even one-pot transformations to rapidly build molecular complexity.
Incorporation into Polycyclic and Heterocyclic Systems
The synthesis of polycyclic and heterocyclic systems is a cornerstone of medicinal chemistry and materials science. wikipedia.org The ketone moiety of this compound is an ideal starting point for constructing fused heterocyclic rings. Through condensation reactions with various binucleophiles, a range of five- and six-membered rings can be appended to the pyridine core.
For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings, while hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with amidines or guanidines could produce pyrimidine (B1678525) systems. The resulting bicyclic structures still retain the 2-chloro substituent, which can be utilized in subsequent intramolecular cyclization reactions (e.g., intramolecular Heck or Suzuki couplings) to forge additional rings, thereby generating complex polycyclic scaffolds.
Table 2: Potential Heterocyclic Systems Derived from the Ketone Moiety
| Reagent | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Hydrazine (H₂NNH₂) | Pyrazole | Condensation/Cyclization |
| Hydroxylamine (H₂NOH) | Isoxazole | Condensation/Cyclization |
| Thiourea (H₂NCSNH₂) | Pyrimidine-2-thione | Condensation/Cyclization |
Application in Cascade Reactions and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and saving resources. nih.govmdpi.comnih.gov Ketones are frequently employed as key components in a variety of MCRs.
It is conceivable that this compound could serve as the ketone component in well-established MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction. This would enable the one-pot synthesis of highly functionalized dihydropyridines and dihydropyrimidinones, respectively, bearing the 2-chloro-4-pyridyl moiety. This substituent could then act as a synthetic handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or amino groups. The steric bulk of the 2-methylbutyl group may influence the stereochemical outcome of such reactions.
Synthesis of Functional Materials Precursors
The development of novel organic materials for applications in electronics and polymer science often relies on the design of specialized molecular precursors. google.com The structural features of this compound suggest its potential as a precursor for such functional materials.
Role in Polymer Synthesis
While no specific polymers derived from this ketone are documented, its functional groups offer clear pathways for incorporation into polymeric structures. The 2-chloro position is amenable to palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which could be used to attach polymerizable groups like vinyl or styrenyl moieties. Polymerization of such a monomer would lead to polymers with pendant 2-chloro-4-pyridyl ketone units. Alternatively, the ketone could be reduced to a secondary alcohol, which, after conversion to a diol, could be used as a monomer in the synthesis of polyesters or polyurethanes.
Precursor for Organic Electronic Materials
Organic electronic materials often feature extended π-conjugated systems. The 2-chloropyridine (B119429) core of the title compound can be readily extended through cross-coupling reactions. By coupling the 2-position with aromatic or heteroaromatic boronic acids or stannanes (e.g., thiophene, furan, or phenylene derivatives), it is possible to construct larger, conjugated systems. The electron-withdrawing nature of the pyridine nitrogen and the ketone group would significantly influence the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials, a key aspect in the design of organic semiconductors, dyes, and sensors.
Development of Novel Reagents and Catalysts from its Derivatives
The development of new reagents and catalysts is crucial for advancing chemical synthesis. The structure of this compound provides a template from which novel catalytic systems could potentially be derived.
A plausible route involves the transformation of the ketone functionality. For instance, reduction of the ketone to an alcohol, followed by conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), would allow for nucleophilic substitution. Reaction with a diphenylphosphide anion (Ph₂P⁻) could yield a pyridyl-phosphine derivative. Such P,N-type ligands are highly valuable in transition metal catalysis, finding application in asymmetric hydrogenation, cross-coupling, and other important transformations. nih.gov The presence of the chloro-substituent and the chiral center in the 2-methylbutyl group could offer unique steric and electronic properties to modulate the performance of a metal complex incorporating such a ligand.
Future Research Directions and Emerging Areas in the Chemistry of 2 Chloro 4 Pyridyl 2 Methylbutyl Ketone
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use safer materials. rasayanjournal.co.in The synthesis of pyridine (B92270) derivatives is an active area for the application of these principles. bohrium.comrsc.org
A significant goal in green chemistry is the reduction or elimination of catalysts, particularly those based on heavy metals, and volatile organic solvents. rasayanjournal.co.in Research into the synthesis of pyridine and its derivatives has shown that multicomponent reactions (MCRs) can be performed under solvent-free or catalyst-free conditions, often yielding pure products with high efficiency. bohrium.comtandfonline.com Future studies could adapt these methods for the synthesis of 2-Chloro-4-pyridyl 2-methylbutyl ketone. For instance, a one-pot reaction involving the appropriate precursors could be optimized under neat (solvent-free) conditions, potentially activated by microwave irradiation or mechanical ball milling to increase reaction rates and yields. rasayanjournal.co.inacs.orgresearchgate.net Such methods avoid the environmental impact of traditional solvents and simplify product purification. tandfonline.commdpi.com
Table 1: Comparison of Conventional vs. Potential Green Synthesis Conditions
| Parameter | Conventional Method (Hypothetical) | Catalyst-Free/Solvent-Free Method (Proposed) |
|---|---|---|
| Catalyst | Transition Metal Catalyst (e.g., Pd, Cu) | None or Recyclable Organocatalyst |
| Solvent | Toluene (B28343), Dichloromethane (B109758) | Solvent-Free (Neat) or Water |
| Temperature | High (e.g., >100 °C) | Ambient or Elevated (via Microwave) |
| Reaction Time | 12-24 hours | 10-60 minutes |
| Work-up | Liquid-liquid extraction, Column chromatography | Filtration, Recrystallization |
| By-products | Metal residues, Organic solvent waste | Minimal, often just water |
The reliance on fossil fuels for chemical manufacturing is a major sustainability challenge. youtube.com A key principle of green chemistry is the use of renewable feedstocks. u-szeged.hu Biomass, which includes materials derived from plants and other living organisms, offers a renewable source of carbon for chemical synthesis. youtube.comkit.edu Lignin, a major component of biomass, is a rich source of aromatic compounds. kit.edu Research has demonstrated pathways to produce pyridines from biomass-derived components like furans or through the pyrolysis of biomass in the presence of ammonia. acsgcipr.org Future research could investigate synthetic routes to this compound that begin with platform chemicals derived from renewable sources such as sugars, fatty acids, or lignin. u-szeged.hukit.eduacsgcipr.org For example, developing a pathway from bio-derived aldehydes and ketones could provide a sustainable alternative to petroleum-based starting materials. acsgcipr.org
Advanced Mechanistic Elucidation of Unexplored Reactions
While the synthesis of pyridines is well-established, the specific mechanisms of many reactions, especially novel transformations, remain to be fully understood. For this compound, future research could focus on elucidating the mechanisms of its formation or its subsequent reactions, such as nucleophilic aromatic substitution at the chloro position or cycloaddition reactions. organic-chemistry.orgacs.org Advanced techniques like in-situ spectroscopy, kinetic analysis, and computational chemistry (e.g., Density Functional Theory) can provide deep insights into reaction intermediates and transition states. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, controlling selectivity, and discovering entirely new chemical transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. acs.orgnih.gov This technology is particularly well-suited for handling reactive intermediates and for process optimization. vapourtec.com The synthesis of this compound could be adapted to a continuous flow process. acs.org This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. newdrugapprovals.org Furthermore, integrating flow reactors with automated platforms and real-time analytics (Process Analytical Technology, PAT) can enable high-throughput screening of reaction conditions and rapid optimization, accelerating the development of efficient synthetic routes. researchgate.net
Table 2: Potential Advantages of Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires reactor redesign | Straightforward, by running longer |
| Safety | Risk of thermal runaway with exotherms | Superior heat dissipation, small reaction volume |
| Mixing | Often inefficient and variable | Efficient and consistent diffusion-based mixing |
| Process Control | Limited control over gradients | Precise control of temperature, pressure, time |
| Automation | Complex to fully automate | Easily integrated with automated pumps and robotics |
Leveraging Machine Learning for Reaction Prediction and Optimization
The intersection of chemistry and artificial intelligence is a rapidly emerging field. Machine learning (ML) models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions, or even propose novel synthetic routes. nih.govyoutube.com For this compound, ML could be applied in several ways. A neural network model could be trained to predict the most suitable catalysts, solvents, and temperatures for its synthesis based on its structure. acs.org ML algorithms can also predict the major products of unknown reactions or identify the most likely sites of reactivity on the molecule, guiding experimental design. nih.gov By casting reaction prediction as a "translation" problem from reactants to products, these models can achieve high accuracy without relying on predefined reaction templates, opening the door to discovering non-intuitive reaction pathways. youtube.com
Table 3: Illustrative Application of Machine Learning in Synthesis Optimization
| Input Reactants | Proposed Conditions (ML Model) | Predicted Outcome |
|---|---|---|
| Precursor A + Precursor B | Catalyst: None, Solvent: Water, Temp: 85°C | Yield: 92%, Purity: >98% |
| Precursor A + Precursor B | Catalyst: Cu(OTf)₂, Solvent: Toluene, Temp: 110°C | Yield: 75%, Purity: 90% |
| Precursor A + Precursor B | Catalyst: FeCl₃, Solvent: Ethanol, Temp: 78°C | Yield: 81%, Purity: 95% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-pyridyl 2-methylbutyl ketone, and how can reaction conditions be optimized?
- Methodological Answer : Start with a Friedel-Crafts acylation using 2-methylbutyl chloride and 2-chloro-4-pyridinecarbonyl chloride. Optimize solvent choice (e.g., dichloromethane or toluene) and catalyst (e.g., AlCl₃ or FeCl₃) to improve yield . Monitor reaction progress via HPLC or GC-MS, and purify via column chromatography using silica gel with a gradient eluent (hexane:ethyl acetate). Kinetic studies suggest maintaining a 1:1.2 molar ratio of acyl chloride to organozinc reagent to avoid side reactions .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods for all procedures due to potential respiratory hazards. Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure. Store the compound in a cool, dry environment under nitrogen to prevent degradation. For waste disposal, neutralize with activated charcoal before incineration .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic pyridyl proton shifts at δ 8.2–8.5 ppm).
- GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
- Elemental analysis to verify stoichiometry (target C: ~62.5%, H: ~6.2%, N: ~5.8%) .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro substituent influence the reactivity of the pyridyl ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group activates the pyridyl ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. Use computational tools (DFT calculations) to map electron density distribution. Experimentally, compare reaction rates with non-chlorinated analogs in Suzuki-Miyaura couplings. A 2024 study on analogous pyridyl ketones showed a 40% increase in coupling efficiency when the chloro group was present .
Q. What mechanistic insights explain contradictions in reduction outcomes of 2-chloro-4-pyridyl ketones using organozinc reagents?
- Methodological Answer : Contradictions arise from competing pathways:
- Six-center transition state : Dominant in aprotic solvents (e.g., toluene), yielding secondary alcohols via hydride transfer .
- Enolate formation : Observed in polar solvents (e.g., THF), leading to α-alkylation byproducts.
Resolve discrepancies by tracking reaction intermediates via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and adjusting solvent polarity .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against fungal CYP51 enzymes, leveraging PubChem’s BKMS_METABOLIC database for ligand-receptor affinity predictions . Validate in silico results with in vitro antifungal assays (e.g., microbroth dilution against Candida albicans). Recent studies on structurally similar ketones showed IC₅₀ values of 12–18 μM .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer. For batch reactions, use Dean-Stark traps to remove HCl byproduct and shift equilibrium. Scale-up trials (≥100 g) reported a 15% yield increase when reaction time was reduced from 24 hr to 8 hr under microwave irradiation (100°C, 300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
